Enhanced Acidity: pKa Comparison of 2-Fluorobutanoic Acid vs. Non-Fluorinated and Isomeric Analogs
The α-fluorine atom in 2-fluorobutanoic acid exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic acid group. This results in a markedly lower pKa value compared to its non-fluorinated parent and its positional isomers . The predicted pKa values demonstrate a clear trend where proximity of the fluorine atom to the carboxyl group correlates directly with increased acidity, making 2-fluorobutanoic acid the strongest acid among these butanoic acid analogs [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa: 2.68 ± 0.10 |
| Comparator Or Baseline | Butyric acid (pKa ≈ 4.82); 3-Fluorobutanoic acid (pKa ≈ 4.0); 4-Fluorobutanoic acid (pKa ≈ 4.5) |
| Quantified Difference | ΔpKa ≈ 2.1 units lower than butyric acid (approx. 100-fold increase in acidity). Significantly lower than 3- and 4-fluoro isomers. |
| Conditions | In silico prediction model for aqueous solution at 25 °C [1]. |
Why This Matters
A pKa shift of this magnitude alters the compound's ionization state at physiological pH, impacting solubility, membrane permeability, and salt formation in pharmaceutical formulations, while also influencing reaction kinetics in synthetic applications.
- [1] Yang, C.; et al. In silico prediction of pKa values using explainable deep learning. Figure 8: Predicted pKa values for butyric acid (A), 4-fluorobutanoic acid (B), 3-fluorobutanoic acid (C), and 2-fluorobutanoic acid (D). 2024. View Source
